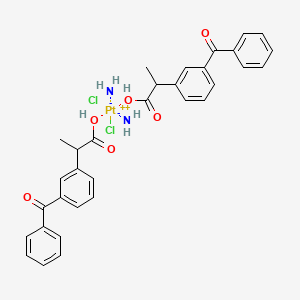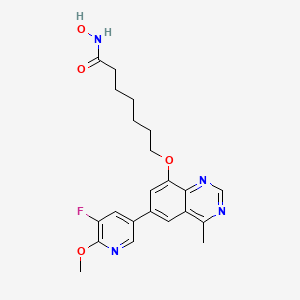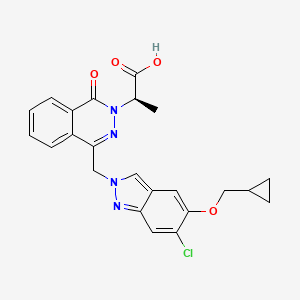
S1P2 antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sphingosine-1-phosphate receptor 2 antagonist 1 is a compound that specifically targets the sphingosine-1-phosphate receptor 2. Sphingosine-1-phosphate is a bioactive lipid mediator involved in various cellular processes, including proliferation, survival, migration, and adhesion . The sphingosine-1-phosphate receptor 2 is a G-protein-coupled receptor that plays a crucial role in regulating these processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate receptor 2 antagonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of sphingosine as a starting material, which is then phosphorylated to produce sphingosine-1-phosphate . The phosphorylation reaction is catalyzed by sphingosine kinases, such as sphingosine kinase 1 and sphingosine kinase 2 .
Industrial Production Methods
Industrial production of sphingosine-1-phosphate receptor 2 antagonist 1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as chromatography and crystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sphingosine-1-phosphate receptor 2 antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of sphingosine-1-phosphate receptor 2 antagonist 1, while reduction reactions yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Sphingosine-1-phosphate receptor 2 antagonist 1 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of sphingosine-1-phosphate receptor 2 antagonist 1 involves its binding to the sphingosine-1-phosphate receptor 2, thereby inhibiting its activity . This inhibition disrupts the signaling pathways mediated by sphingosine-1-phosphate receptor 2, leading to altered cellular functions such as reduced migration, proliferation, and adhesion . The molecular targets and pathways involved include the G-protein-coupled receptor signaling cascade and downstream effectors such as Akt and Rac .
Comparación Con Compuestos Similares
Sphingosine-1-phosphate receptor 2 antagonist 1 is unique in its specific targeting of the sphingosine-1-phosphate receptor 2, which distinguishes it from other sphingosine-1-phosphate receptor antagonists . Similar compounds include:
Fingolimod: A sphingosine-1-phosphate receptor 1 modulator used in the treatment of multiple sclerosis.
Ozanimod: A sphingosine-1-phosphate receptor modulator approved for the treatment of ulcerative colitis.
These compounds differ in their receptor specificity and therapeutic applications, highlighting the unique properties of sphingosine-1-phosphate receptor 2 antagonist 1 .
Propiedades
Fórmula molecular |
C23H21ClN4O4 |
|---|---|
Peso molecular |
452.9 g/mol |
Nombre IUPAC |
(2R)-2-[4-[[6-chloro-5-(cyclopropylmethoxy)indazol-2-yl]methyl]-1-oxophthalazin-2-yl]propanoic acid |
InChI |
InChI=1S/C23H21ClN4O4/c1-13(23(30)31)28-22(29)17-5-3-2-4-16(17)20(26-28)11-27-10-15-8-21(32-12-14-6-7-14)18(24)9-19(15)25-27/h2-5,8-10,13-14H,6-7,11-12H2,1H3,(H,30,31)/t13-/m1/s1 |
Clave InChI |
PMFUQAVMFHEJFO-CYBMUJFWSA-N |
SMILES isomérico |
C[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C(=N1)CN3C=C4C=C(C(=CC4=N3)Cl)OCC5CC5 |
SMILES canónico |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2C(=N1)CN3C=C4C=C(C(=CC4=N3)Cl)OCC5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12427299.png)
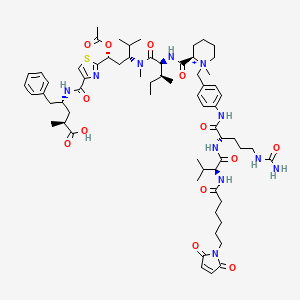
![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)
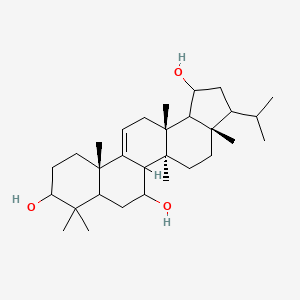
![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)

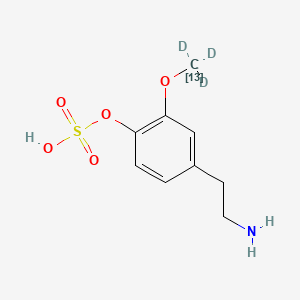
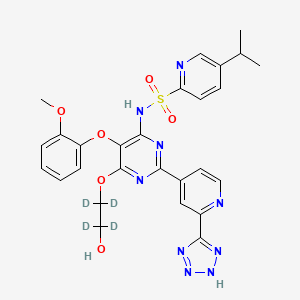
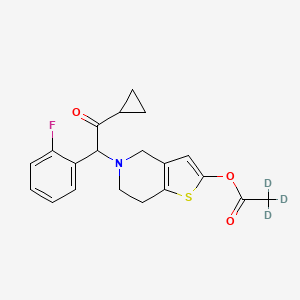
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
